molecular formula C21H19ClN2O2 B4036961 2-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide

2-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide

Cat. No.: B4036961
M. Wt: 366.8 g/mol
InChI Key: HMENWMHPGFJRQE-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring The compound also features a chlorophenyl group, an oxolane ring, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor, such as 1,2-dihydroxyethane, using an acid catalyst.

    Coupling of the Oxolane Ring to the Quinoline Core: The oxolane ring can be coupled to the quinoline core through a nucleophilic substitution reaction, where the oxolane ring is reacted with a suitable leaving group on the quinoline core, such as a halide.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the resulting intermediate with an amine, such as methylamine, in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: Acidic or basic conditions can be used, such as hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex quinoline derivatives.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide is not well understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-N-methylquinoline-4-carboxamide: Lacks the oxolane ring.

    2-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]pyridine-4-carboxamide: Contains a pyridine ring instead of a quinoline ring.

    2-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

The presence of the oxolane ring and the specific substitution pattern on the quinoline core make 2-(2-chlorophenyl)-N-[(oxolan-2-yl)methyl]quinoline-4-carboxamide unique compared to other similar compounds

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(oxolan-2-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O2/c22-18-9-3-1-8-16(18)20-12-17(15-7-2-4-10-19(15)24-20)21(25)23-13-14-6-5-11-26-14/h1-4,7-10,12,14H,5-6,11,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMENWMHPGFJRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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